N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034451-40-4
VCID: VC7073338
InChI: InChI=1S/C12H15N5O2S/c18-20(19,10-1-2-10)16-6-8-17-7-5-15-12(17)11-9-13-3-4-14-11/h3-5,7,9-10,16H,1-2,6,8H2
SMILES: C1CC1S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3
Molecular Formula: C12H15N5O2S
Molecular Weight: 293.35

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide

CAS No.: 2034451-40-4

Cat. No.: VC7073338

Molecular Formula: C12H15N5O2S

Molecular Weight: 293.35

* For research use only. Not for human or veterinary use.

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide - 2034451-40-4

Specification

CAS No. 2034451-40-4
Molecular Formula C12H15N5O2S
Molecular Weight 293.35
IUPAC Name N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]cyclopropanesulfonamide
Standard InChI InChI=1S/C12H15N5O2S/c18-20(19,10-1-2-10)16-6-8-17-7-5-15-12(17)11-9-13-3-4-14-11/h3-5,7,9-10,16H,1-2,6,8H2
Standard InChI Key NXXWLSHWVGKPNG-UHFFFAOYSA-N
SMILES C1CC1S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3

Introduction

Chemical Representation

The structure can be visualized as a hybrid of aromatic and aliphatic components connected by an ethyl chain. The sulfonamide group imparts polarity and potential hydrogen bonding capabilities.

General Synthetic Approach

The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide typically involves:

  • Preparation of the pyrazine-imidazole intermediate:

    • Pyrazine derivatives are reacted with imidazole precursors under controlled conditions to form the heterocyclic core.

  • Linking the ethyl chain:

    • This step involves alkylation or coupling reactions to introduce the ethylene bridge between the heterocycles.

  • Cyclopropanesulfonamide attachment:

    • Cyclopropanesulfonyl chloride is reacted with the intermediate in the presence of a base to yield the final compound.

Reaction Conditions

These reactions often require:

  • Solvents such as acetonitrile or dichloromethane.

  • Catalysts or bases like triethylamine or potassium carbonate.

  • Controlled temperatures to prevent decomposition of sensitive groups.

Pharmacological Potential

Compounds containing sulfonamide groups, imidazole rings, and pyrazine moieties are widely studied for their biological activities, including:

  • Antimicrobial Activity:

    • Sulfonamides are well-known for their antibacterial properties by inhibiting folic acid synthesis in bacteria.

    • Pyrazine derivatives have shown activity against fungal and bacterial strains.

  • Enzyme Inhibition:

    • Imidazole-containing compounds often act as inhibitors of enzymes like cytochrome P450 or kinases, making them potential candidates for cancer therapy or metabolic disorders.

  • Anti-inflammatory Properties:

    • Sulfonamides modulate inflammatory pathways, which could make this compound relevant in treating autoimmune diseases.

Potential Therapeutic Areas

Given its structural features, this compound may be explored for:

  • Anticancer agents targeting specific pathways (e.g., VEGFR inhibition).

  • Anti-infective therapies against resistant microbial strains.

  • Anti-inflammatory drugs for chronic conditions like arthritis.

Future Research Areas

To fully explore the potential of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide, future studies could focus on:

  • In vitro and in vivo pharmacological screening to assess efficacy and toxicity profiles.

  • Docking studies to identify molecular targets such as enzymes or receptors.

  • Optimization of synthesis routes to improve yield and reduce environmental impact.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator